![molecular formula C17H16N2O2S B5753418 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPCA or N-(2-hydroxy-5-methylphenyl)-N'-(3-phenylacryloyl)thiourea. HPCA is a synthetic compound that is formed from the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The chemical formula of HPCA is C19H17N3O2S.
作用機序
The mechanism of action of HPCA is not fully understood. However, it is believed that HPCA exerts its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
HPCA has been shown to have several biochemical and physiological effects. HPCA has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. HPCA has also been shown to induce DNA damage in cancer cells, leading to cell death. HPCA has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of HPCA is its potential use as an anti-cancer drug. HPCA has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis in various types of cancer cells. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection. However, one of the main limitations of HPCA is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of HPCA. One of the main areas of future research is the development of more effective methods for the synthesis of HPCA. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of HPCA in vivo. This will help to determine the optimal dosage and administration route for HPCA in the treatment of cancer. Additionally, further studies are needed to investigate the potential use of HPCA in the treatment of other diseases, such as inflammatory diseases.
合成法
The synthesis of HPCA involves the reaction of 2-hydroxy-5-methylaniline, phenyl isothiocyanate, and acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of HPCA is typically around 60-70%.
科学的研究の応用
HPCA has been extensively studied for its potential applications in various fields of science. One of the most significant applications of HPCA is in the area of cancer research. HPCA has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in various types of cancer cells, including breast cancer, lung cancer, and colon cancer. HPCA has also been studied for its potential use as a diagnostic tool for cancer detection.
特性
IUPAC Name |
(E)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-7-9-15(20)14(11-12)18-17(22)19-16(21)10-8-13-5-3-2-4-6-13/h2-11,20H,1H3,(H2,18,19,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAGAPOMOKIMDM-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-biphenylyloxy)acetyl]indoline](/img/structure/B5753341.png)
![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)
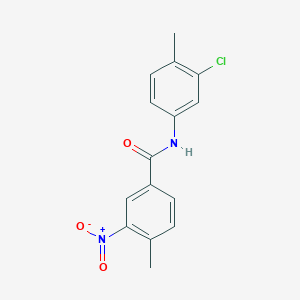
![5-(2,4-dichlorophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5753371.png)



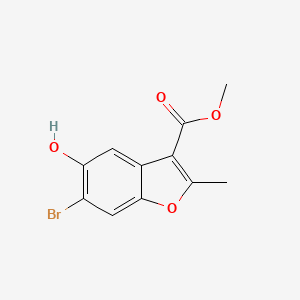
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
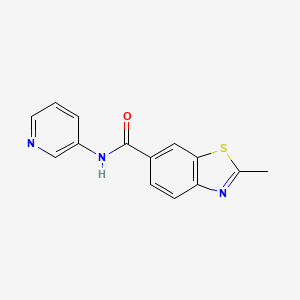
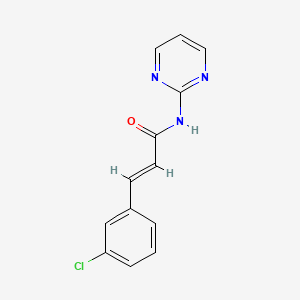
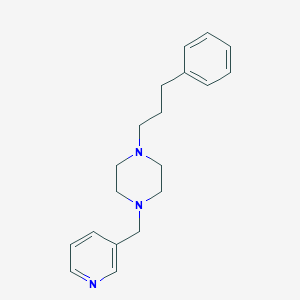
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
![7-(2-furyl)-5,6-dihydro-4H-imidazo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5753444.png)